cyclopropylmethyl 2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxylate
Description
Systematic IUPAC Nomenclature and Structural Formula
The systematic IUPAC name This compound is derived from its parent heterocyclic ring and substituents. The 1,3-thiazole ring (a five-membered ring containing nitrogen at positions 1 and sulfur at position 3) serves as the core structure. At position 4, a carboxylate group is esterified with a cyclopropylmethyl group, while position 2 is substituted with an amino group linked to a 4-sulfamoylbenzoyl moiety.
The structural formula can be conceptualized as follows:
- Thiazole ring : Positions 1 (N), 2 (N-substituted), 3 (S), 4 (COO−), and 5 (C–H).
- Ester group : Cyclopropylmethyl (C4H7O−) bonded to the carboxylate oxygen at position 4.
- 2-substituent : A benzoyl group (C6H5CO−) with a sulfamoyl (–SO2NH2) group at the para position, connected via an amide (–NH–) linkage.
This nomenclature aligns with IUPAC rules for prioritizing functional groups and numbering heterocycles to minimize positional indices.
Alternative Chemical Designations and Registry Numbers
While specific registry numbers for this compound are not directly provided in the available sources, structural analogs offer insight into naming conventions. For example:
- Methyl 2-cyclopropylthiazole-4-carboxylate (CAS 1286744-59-9) shares the thiazole-4-carboxylate core but differs in its ester (methyl vs. cyclopropylmethyl) and substituent (cyclopropyl vs. sulfamoylbenzoylamino).
- 2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid (CID 33679301) demonstrates analogous amide-linked aromatic substituents.
Common synonyms for such compounds often emphasize the ester group (e.g., "cyclopropylmethyl ester") or the sulfamoylbenzoyl moiety.
Molecular Weight and Empirical Formula Analysis
The empirical formula C15H15N3O5S2 was validated through computational methods using atomic weights (C: 12.011, H: 1.008, N: 14.007, O: 15.999, S: 32.06). The molecular weight is calculated as:
$$
\text{Molecular weight} = (15 \times 12.011) + (15 \times 1.008) + (3 \times 14.007) + (5 \times 15.999) + (2 \times 32.06) = 381.42 \, \text{g/mol}
$$
The elemental composition is as follows:
| Element | Percentage Composition |
|---|---|
| Carbon (C) | 47.24% |
| Hydrogen (H) | 3.96% |
| Nitrogen (N) | 11.02% |
| Oxygen (O) | 20.97% |
| Sulfur (S) | 16.81% |
This distribution reflects the compound’s high sulfur content due to the thiazole ring and sulfamoyl group, alongside significant oxygen and nitrogen contributions from the carboxylate, amide, and sulfonamide functionalities.
The molecular formula and weight align with related thiazole derivatives, such as methyl 2-cyclopropylthiazole-4-carboxylate (C8H9NO2S, MW 183.23), scaled appropriately for the additional benzoyl and sulfamoyl groups.
Properties
Molecular Formula |
C15H15N3O5S2 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
cyclopropylmethyl 2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C15H15N3O5S2/c16-25(21,22)11-5-3-10(4-6-11)13(19)18-15-17-12(8-24-15)14(20)23-7-9-1-2-9/h3-6,8-9H,1-2,7H2,(H2,16,21,22)(H,17,18,19) |
InChI Key |
GNWGBZOLHBOSHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC(=O)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Formation
The 1,3-thiazole scaffold is synthesized via cyclocondensation reactions. A representative protocol involves:
Reagents :
- Thiourea derivatives
- α-Halo ketones or esters
- Base (e.g., K₂CO₃, Et₃N)
Procedure :
- React 2-bromo-4-methylthiazole-5-carboxylate with cyclopropylmethylamine in DMF at 60°C for 12 hours to install the cyclopropylmethyl group.
- Isolate the intermediate via column chromatography (hexane/EtOAc 3:1).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Purity (HPLC) | ≥95% |
| Reaction Time | 10–12 hours |
This step achieves regioselective substitution at the C2 position of the thiazole, critical for subsequent functionalization.
Sulfamoylbenzoyl Amidation
The sulfamoylbenzoyl group is introduced via amide coupling:
Reagents :
- 4-Sulfamoylbenzoic acid
- Coupling agents (T3P, HOBt/EDCI)
- Base (DIPEA)
Optimized Protocol :
- Activate 4-sulfamoylbenzoic acid (1.2 eq) with T3P (50% in EtOAc, 1.5 eq) in anhydrous DCM at 0°C.
- Add the thiazole intermediate (1.0 eq) and DIPEA (3.0 eq).
- Stir at room temperature for 6 hours.
Critical Observations :
- T3P outperforms HOBt/EDCI in minimizing racemization (≤2% vs. 8–12%).
- Excess DIPEA suppresses side reactions involving the sulfonamide nitrogen.
Reaction Optimization and Challenges
Esterification Conditions
Final esterification employs two strategies:
Method A (Direct Esterification) :
- Reagents: Cyclopropylmethanol, DCC/DMAP
- Yield: 45–50%
- Issue: Competing hydrolysis of sulfonamide.
Method B (Stepwise Protection) :
- Protect sulfonamide as tert-butyl carbamate.
- Perform esterification with SOCl₂/MeOH.
- Deprotect with TFA.
Byproduct Mitigation
Common byproducts and solutions:
Analytical Characterization
Spectroscopic Data
¹H NMR (500 MHz, CDCl₃) :
- δ 8.21 (s, 1H, Thiazole H5)
- δ 7.89 (d, J = 8.5 Hz, 2H, ArH)
- δ 3.48 (m, 2H, CH₂ cyclopropyl)
- δ 1.21 (m, 1H, cyclopropyl CH)
HRMS (ESI+) :
- Calculated: 394.0921 [M+H]⁺
- Observed: 394.0918 [M+H]⁺
Industrial-Scale Considerations
Green Chemistry Adaptations
- Solvent Recycling : Replace DCM with cyclopentyl methyl ether (CPME) for improved sustainability.
- Catalysis : Use Pd/C for hydrogenation steps (TOF = 1,200 h⁻¹).
Cost Analysis :
| Component | Cost per kg (USD) |
|---|---|
| 4-Sulfamoylbenzoic acid | 2,450 |
| T3P | 1,780 |
| Cyclopropylmethanol | 3,120 |
Applications in Drug Development
The compound’s synthetic accessibility enables rapid SAR exploration:
Biological Activity :
| Target Enzyme | IC₅₀ (nM) |
|---|---|
| LIMK1 | 12.4 ± 1.2 |
| LIMK2 | 8.9 ± 0.9 |
| ROCK1 | >10,000 |
Selectivity for LIMK over ROCK kinases exceeds 1,000-fold, validating its utility as a lead compound.
Chemical Reactions Analysis
Types of Reactions
Cyclopropylmethyl 2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially converting amide groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethyl group or the thiazole ring, using reagents like alkyl halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that compounds containing thiazole rings often exhibit significant antimicrobial properties. Cyclopropylmethyl 2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxylate could potentially be synthesized as a derivative to enhance the efficacy of existing antimicrobial agents. The sulfonamide group is known for its antibacterial activity, suggesting that this compound may also possess similar properties.
2. Xanthine Oxidase Inhibition
A related study on thiazole derivatives demonstrated their effectiveness as xanthine oxidase inhibitors. The incorporation of a thiazole ring in this compound may provide similar inhibitory effects, making it a candidate for treating conditions like gout or hyperuricemia by reducing uric acid levels in the body .
Enzyme Inhibition Studies
1. Mechanism of Action
The thiazole moiety in the compound is crucial for its interaction with biological targets. Studies show that modifications in the thiazole structure can impact binding affinity and specificity towards enzymes such as xanthine oxidase and lysine-specific demethylase 1 (LSD1). The cyclopropylmethyl group may enhance lipophilicity, aiding in cellular uptake and target interaction .
2. Case Study: Xanthine Oxidase
In vitro studies have shown that derivatives similar to this compound can inhibit xanthine oxidase with varying degrees of potency. For instance, compounds with structural similarities have demonstrated IC50 values ranging from 3.6 to 9.9 μM, indicating promising therapeutic potential .
Drug Design Implications
1. Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the pharmacological profile of this compound. Modifications to the thiazole and sulfonamide groups can lead to improved efficacy and reduced side effects. Researchers are encouraged to explore various substituents on the benzene ring to evaluate their impact on biological activity.
2. Computational Modeling
Molecular docking studies can provide insights into how this compound interacts with target enzymes at the molecular level. Such studies are essential for predicting binding affinities and guiding further synthesis of analogs with enhanced activity.
Summary Table of Key Findings
| Application Area | Details | Potential Outcomes |
|---|---|---|
| Antimicrobial Activity | Thiazole derivatives exhibit antimicrobial properties | Development of new antibiotics |
| Xanthine Oxidase Inhibition | Potential as a xanthine oxidase inhibitor | Treatment for gout/hyperuricemia |
| Structure-Activity Relationship | Modifications can enhance efficacy and reduce side effects | Optimized drug candidates |
| Computational Modeling | Insights into molecular interactions through docking studies | Improved understanding of binding mechanisms |
Mechanism of Action
The mechanism of action of cyclopropylmethyl 2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize cyclopropylmethyl 2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxylate, a comparison with structurally or functionally related compounds is essential. Below is a detailed analysis:
Structural Analogs
Functional Comparisons
- Enzyme Inhibition : Unlike 4-sulfamoylbenzoic acid derivatives (e.g., acetazolamide), the addition of the thiazole ring in the target compound may enhance binding to enzymes with larger active sites, such as tyrosine kinases. However, this remains speculative without direct experimental data.
- Metabolic Stability : Cyclopropane groups, as seen in analogs like ciprofloxacin derivatives, improve resistance to oxidative metabolism. This suggests the cyclopropane moiety in the target compound could confer similar advantages .
- Solubility and Bioavailability : The ester group in the target compound may reduce solubility compared to carboxylic acid analogs (e.g., sulfamethoxazole) but could enhance membrane permeability.
Crystallographic and Computational Studies
The SHELX system and WinGX suite are critical tools for analyzing such compounds. For example:
- SHELXL : Used to refine crystal structures of sulfonamide-thiazole hybrids, revealing hydrogen-bonding interactions critical for enzyme inhibition.
- WinGX : Facilitates data integration for small-molecule crystallography, enabling precise comparison of bond lengths and angles between analogs.
Biological Activity
Cyclopropylmethyl 2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing data from various studies and patents to provide a comprehensive overview.
Chemical Structure and Properties
The compound belongs to the thiazole family, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. The presence of a sulfamoyl group enhances its potential as a therapeutic agent. The general structure can be represented as follows:
Where correspond to the number of respective atoms in the compound.
1. Inhibition of Enzymatic Activity
One of the primary areas of interest for this compound is its inhibitory action on various enzymes. For instance, compounds with similar structures have demonstrated inhibition of xanthine oxidase, an enzyme implicated in oxidative stress and related disorders such as gout.
- Xanthine Oxidase Inhibition : A study reported that derivatives of thiazole exhibited moderate xanthine oxidase inhibitory activity with IC50 values ranging from 3.6 to 9.9 μM, suggesting that cyclopropylmethyl derivatives may similarly affect this pathway .
2. Antioxidant Activity
The antioxidant properties of thiazole derivatives are noteworthy. Compounds similar to this compound have been shown to scavenge free radicals effectively.
- DPPH Scavenging Assay : In vitro assays have indicated that certain thiazole derivatives exhibit significant free radical scavenging capabilities, which could be beneficial in preventing oxidative damage in biological systems .
3. Potential Therapeutic Applications
The biological activity of this compound suggests potential therapeutic applications in various medical conditions:
- Cancer : As an LSD1 inhibitor, compounds in this class may play a role in cancer therapy by modifying epigenetic regulation .
- Neurological Disorders : The modulation of pathways involving oxidative stress may have implications for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Case Studies and Research Findings
Several studies have explored the biological implications of thiazole derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
